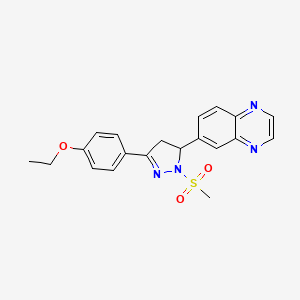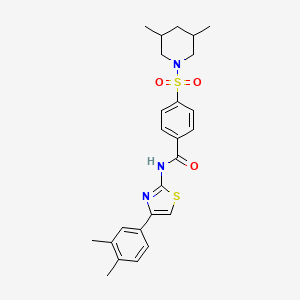
2-Chloro-N-(4-hydroxy-2-methylphenyl)-N-(pyridin-4-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(4-hydroxy-2-methylphenyl)-N-(pyridin-4-ylmethyl)acetamide is a chemical compound that is commonly used in scientific research. This compound is a derivative of acetamide and has been found to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-(4-hydroxy-2-methylphenyl)-N-(pyridin-4-ylmethyl)acetamide is not fully understood. However, it is believed to act as an inhibitor of HSP90, a chaperone protein that is involved in the folding and stabilization of other proteins. By inhibiting HSP90, this compound can disrupt the function of other proteins that rely on HSP90 for proper folding and stabilization.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Chloro-N-(4-hydroxy-2-methylphenyl)-N-(pyridin-4-ylmethyl)acetamide are varied. As mentioned previously, this compound has been found to inhibit the growth of certain cancer cell lines. Additionally, it has been found to induce apoptosis (programmed cell death) in cancer cells. This compound has also been found to have anti-inflammatory effects, as it can inhibit the production of certain pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Chloro-N-(4-hydroxy-2-methylphenyl)-N-(pyridin-4-ylmethyl)acetamide in lab experiments is its specificity for HSP90. This compound has been found to have minimal effects on other chaperone proteins, which makes it a useful tool for studying the function of HSP90 specifically. However, one limitation of using this compound is its potential toxicity. It has been found to have cytotoxic effects on some cell lines, which can limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for research involving 2-Chloro-N-(4-hydroxy-2-methylphenyl)-N-(pyridin-4-ylmethyl)acetamide. One area of interest is in the development of more potent and selective inhibitors of HSP90. Additionally, this compound could be used in combination with other drugs to enhance its anti-cancer effects. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of research.
Métodos De Síntesis
The synthesis of 2-Chloro-N-(4-hydroxy-2-methylphenyl)-N-(pyridin-4-ylmethyl)acetamide involves the reaction of 2-chloro-N-(pyridin-4-ylmethyl)acetamide with 4-hydroxy-2-methylbenzoic acid in the presence of a base. The reaction is carried out in a solvent such as ethanol or methanol and is typically heated to reflux for several hours. The resulting product is then purified using techniques such as recrystallization or chromatography.
Aplicaciones Científicas De Investigación
2-Chloro-N-(4-hydroxy-2-methylphenyl)-N-(pyridin-4-ylmethyl)acetamide has been used in a variety of scientific research applications. One of the most common uses of this compound is in the study of protein-protein interactions. Specifically, it has been found to be a useful tool for studying the interaction between the protein HSP90 and its co-chaperones. Additionally, this compound has been used in the study of cancer biology, as it has been found to inhibit the growth of certain cancer cell lines.
Propiedades
IUPAC Name |
2-chloro-N-(4-hydroxy-2-methylphenyl)-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-11-8-13(19)2-3-14(11)18(15(20)9-16)10-12-4-6-17-7-5-12/h2-8,19H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWHIALVGNEKFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)N(CC2=CC=NC=C2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53416867 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2742092.png)



![N-(2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2742096.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2742097.png)
![6-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2742098.png)
![2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2742104.png)

![N-[2-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]but-2-ynamide](/img/structure/B2742108.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2742109.png)
![1-(3-Chloro-2-methylphenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B2742112.png)
![Ethyl 2-(2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)acetate](/img/structure/B2742114.png)